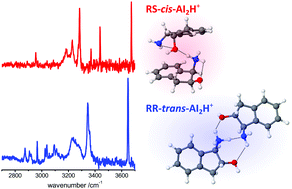Stereochemistry-dependent structure of hydrogen-bonded protonated dimers: the case of 1-amino-2-indanol†
Physical Chemistry Chemical Physics Pub Date: 2018-04-16 DOI: 10.1039/C8CP00787J
Abstract
To understand the role of chirality in shaping biological supramolecular systems it is instructive to visualize the subtle effects of stereochemistry on the structure of model aggregates at the molecular level. Here, we apply conformer-specific IR-UV double-resonance laser spectroscopy in a cold ion trap to derive a detailed description of the protonated homodimers of (1R,2S)-cis- and (1R,2R)-trans-1-amino-2-indanol (c-AI2H+, t-AI2H+). Although the protonated monomers (c-AIH+, t-AIH+) only differ by the chirality of one carbon atom, their conformations are clearly distinct. c-AIH+ has an intramolecular NH+⋯O hydrogen bond (H-bond), while t-AIH+ lacks such an interaction. This has crucial consequences on the geometry and stability of the corresponding c-AI2H+ and t-AI2H+ dimers. While there is a competition between intra- and intermolecular H-bonds in c-AI2H+, the formation of t-AI2H+ does not require deformation of the monomers. This difference results in higher binding energies of t-AI2H+ compared to c-AI2H+. To optimize the H-bond network, the two dimers do not necessarily involve the corresponding most stable monomers. c-AI2H+ and t-AI2H+ differ in their UV photodissociation mass spectra and in their electronic spectra, which suggests different geometries also in the excited state.

Recommended Literature
- [1] Self-assembled polypyrrole nanotubes/MoS2 quantum dots for high performance solid state flexible symmetric supercapacitors†
- [2] Transition-metal-free synthesis of trifluoromethylated benzoxazines via a visible-light-promoted tandem difunctionalization of o-vinylanilides with trifluoromethylsulfinate†
- [3] On the composition of milk and milk products
- [4] Speciation dynamics of metals in dispersion of nanoparticles with discrete distribution of charged binding sites†
- [5] Recyclable Ru/C catalyzed oxidative cyanation of tertiary amines with TBHP†
- [6] Design of a novel plasmonic nanoconjugated analytical tool for ultrasensitive antigen quantification†
- [7] Iterative synthesis of acenesvia homo-elongation†
- [8] Flow-less and shape-conformable CNT sheet nanogenerator for self-powered motion sensor†
- [9] Back cover
- [10] A Convenient Route to 3,6-Diaminofluoren-9-ones

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 17570-30-8
-
CAS no.: 12737-04-1









